molecular formula C24H22N2O5 B6042531 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B6042531
M. Wt: 418.4 g/mol
InChI Key: LHPFGKLNGNDAHU-UHFFFAOYSA-N
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Description

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a butyl group, a methylphenoxy group, and a nitro group attached to a dibenzo oxazepine core

Properties

IUPAC Name

5-butyl-7-(4-methylphenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-3-4-13-25-19-7-5-6-8-20(19)31-22-15-17(26(28)29)14-21(23(22)24(25)27)30-18-11-9-16(2)10-12-18/h5-12,14-15H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPFGKLNGNDAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common approach is the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids, followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . Another method involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, using potassium phosphate or potassium carbonate as promoters .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using biomass-derived reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted dibenzo oxazepines depending on the nucleophile used.

Scientific Research Applications

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxy and butyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-butyl-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the butyl, methylphenoxy, and nitro groups distinguishes it from other similar compounds, making it a valuable compound for various research and industrial purposes.

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